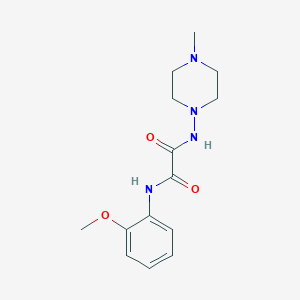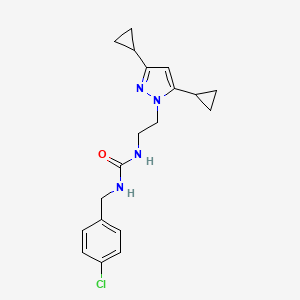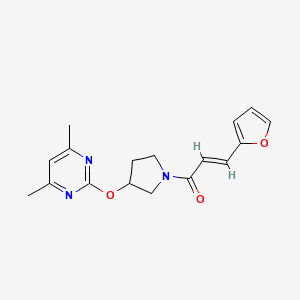
N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide” is a compound that contains a piperazine moiety . Piperazine derivatives have been studied extensively due to their wide range of biological and pharmaceutical activities . They have been used as ligands for alpha1-adrenergic receptors, which are significant targets for the treatment of various neurological conditions .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The arylpiperazine scaffold is crucial for binding to α1-ARs, serotoninergic 5-HT1A, and dopaminergic receptors . Therefore, arylpiperazine ligands can be used as potential multi-target drugs .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse. For instance, the reaction between protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .Aplicaciones Científicas De Investigación
Interaction with Serotonin Receptors
Research highlights the role of arylpiperazine derivatives, closely related to N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, as high-affinity ligands for serotonin receptors, particularly 5-HT1A. Such compounds, with modifications in the aryl and piperazine sections, have shown promising affinity towards these sites, suggesting potential in treating disorders influenced by serotonin dysregulation (Glennon, Naiman, Lyon, & Titeler, 1988).
Vasopressin V1A Receptor Antagonists
The synthesis and evaluation of 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives have shown significant affinity and selectivity towards the human vasopressin V1A receptor. These findings are important for developing treatments targeting conditions related to vasopressin dysregulation, such as cardiovascular diseases (Kakefuda, Suzuki, Tobe, Tsukada, Tahara, Sakamoto, & Tsukamoto, 2002).
ABCB1 Inhibitors
Compounds featuring the N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl) structure have been investigated for their ability to inhibit ABCB1 activity, a critical factor in multidrug resistance (MDR) in cancer treatment. The exploration of these molecules could lead to advancements in overcoming MDR by effectively targeting the ABCB1 transporter (Colabufo, Berardi, Perrone, Rapposelli, Digiacomo, Vanni, & Balsamo, 2008).
Novel Ligands for D4 Receptors
The design and synthesis of novel ligands for the D4 dopamine receptor, incorporating the arylpiperazine structure, have been explored for their potential therapeutic applications in neurologic and psychiatric disorders. These ligands demonstrate the ongoing efforts to develop targeted therapies for dopamine-related disorders (Enguehard-Gueiffier, Hübner, El Hakmaoui, Allouchi, Gmeiner, Argiolas, Melis, & Gueiffier, 2006).
Synthesis of Radioactive Tracers for CB1 Receptors
The development of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a PET radiotracer demonstrates the application of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl) compounds in studying CB1 cannabinoid receptors. This work underscores the relevance of such compounds in neuroimaging and the study of neuropsychiatric conditions (Katoch-Rouse & Horti, 2003).
Mecanismo De Acción
Direcciones Futuras
The future directions in the study of piperazine derivatives like “N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide” could involve further exploration of their therapeutic potential, particularly as ligands for alpha1-adrenergic receptors . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARWIIMGJSZLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2736970.png)

![5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2736973.png)




![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2736981.png)
![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)

![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)

